1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)-
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Overview
Description
1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- is a synthetic organic compound that features a unique combination of a propanone backbone, a chloro substituent, and an indole moiety with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then functionalized with a nitro group. The final step involves the introduction of the chloro and propanone groups through a series of substitution and condensation reactions. Typical reaction conditions include the use of organic solvents like dichloromethane or ethanol, and catalysts such as Lewis acids or bases to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Condensation: The propanone group can participate in aldol condensation reactions with aldehydes or ketones in the presence of a base.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, various nucleophiles.
Condensation: Sodium hydroxide, ethanol.
Major Products:
Reduction of the nitro group: 3-amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone.
Substitution of the chloro group: 3-(substituted)-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)-1-propanone.
Aldol condensation products: β-hydroxy ketones.
Scientific Research Applications
1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole moiety is known to bind to multiple receptors, potentially modulating signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
1-Propanone, 3-chloro-1-phenyl-: Similar structure but lacks the indole and nitro groups.
1-Propanone, 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)-: Similar but without the nitro group.
Uniqueness: 1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- is unique due to the presence of both the nitro and indole groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of 1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)-, highlighting its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
680214-08-8 |
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Molecular Formula |
C11H11ClN2O3 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
3-chloro-1-(5-nitro-2,3-dihydroindol-1-yl)propan-1-one |
InChI |
InChI=1S/C11H11ClN2O3/c12-5-3-11(15)13-6-4-8-7-9(14(16)17)1-2-10(8)13/h1-2,7H,3-6H2 |
InChI Key |
ZXNPPIQKYURSQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)CCCl |
Origin of Product |
United States |
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